molecular formula C14H18N2O4 B13823241 butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B13823241
M. Wt: 278.30 g/mol
InChI Key: LPMHNLLTJRPKMG-UHFFFAOYSA-N
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Description

Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative synthesized via the classic Biginelli multicomponent reaction, which involves a β-keto ester, aldehyde, and urea/thiourea . This compound features a furan-2-yl substituent at the C4 position of the pyrimidine ring, a methyl group at C6, and a butyl ester at the C5 carboxylate position.

Crystallographic studies of similar DHPMs often employ tools like SHELX for refinement and ORTEP-3 for graphical representation, indicating that the three-dimensional structure of this compound could be resolved using these methods .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-3-4-7-20-13(17)11-9(2)15-14(18)16-12(11)10-6-5-8-19-10/h5-6,8,12H,3-4,7H2,1-2H3,(H2,15,16,18)

InChI Key

LPMHNLLTJRPKMG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves the condensation of furan derivatives with pyrimidine precursors. One common method involves the reaction of 2-furoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit key enzymes involved in cell wall synthesis, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ primarily in:

Ester Groups : Substituents at the C5 carboxylate (e.g., ethyl, cyclopentyl).

C2 Functional Groups : Oxo (O) vs. thioxo (S).

C4 Substituents : Variations in aryl/hetaryl groups (e.g., substituted phenyl, modified furan).

Table 1: Structural and Functional Comparisons

Compound Name Ester Group C2 Group C4 Substituent Key Properties/Activities References
Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate (Target Compound) Butyl Oxo Furan-2-yl Potential antioxidant, uncharacterized
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl Oxo 5-Methoxymethyl-furan-2-yl Enhanced lipophilicity due to methoxymethyl
Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate Ethyl Oxo 2-Methoxyphenyl Improved crystallinity (reported in supplier data)
Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate Ethyl Oxo 2,4-Difluorophenyl Increased electron-withdrawing effects
Cyclopentyl 4-(4-cyanophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate Cyclopentyl Oxo 4-Cyanophenyl Higher steric bulk, potential CNS activity
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl Thioxo Furan-2-yl Antioxidant (IC₅₀: 0.6 mg/mL in DPPH assay)
Physicochemical Properties
  • Crystallinity: Ethyl derivatives with methoxyphenyl or fluorophenyl substituents exhibit improved crystallinity, as noted in supplier data and crystallographic studies .
  • Solubility : Thioxo analogs (e.g., 2-thioxo derivatives) show increased solubility in polar solvents due to sulfur’s polarizability .
Crystallographic and Hydrogen-Bonding Patterns
  • Crystal Packing: DHPMs often form intermolecular hydrogen bonds between the C2 carbonyl/thioxo group and NH of adjacent rings, stabilizing the dihydropyrimidinone core .
  • Graph Set Analysis : Etter’s graph theory predicts chain motifs (e.g., C(6) or R₂²(8)) in DHPM crystals, influencing solubility and melting points .

Biological Activity

Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has gained attention for its potential pharmacological properties. This compound belongs to a class of molecules known as Biginelli-type pyrimidines, which are recognized for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, with a molecular weight of approximately 278.30 g/mol. The structure includes a furan moiety at the 4-position and a butyl ester group at the 5-position, contributing to its unique biological activity profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Antiviral Properties : Similar compounds have shown antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). Investigations into the antiviral mechanisms of this compound are ongoing, focusing on its ability to inhibit viral replication.
  • Antitumor Activity : Some studies have highlighted the potential of this compound in inhibiting tumor cell growth. The mechanism may involve interference with specific enzymes critical for cancer cell proliferation.

The biological activity of this compound is thought to be mediated through interactions with various biological targets. Research indicates that similar compounds can inhibit key enzymes by binding to their active sites, effectively blocking their activity.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityMechanism
Butyl 4-(furan-2-yl)-6-methyl-2-oxo-pyrimidineAntimicrobialInhibition of bacterial growth
Compound A (e.g., Rosuvastatin)AntitumorEnzyme inhibition in cancer pathways
Compound B (e.g., Neuraminidase inhibitors)AntiviralInhibition of viral replication

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives similar to this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that derivatives with similar structures exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
  • Antiviral Efficacy : A study published in Nature reported that certain pyrimidine derivatives could inhibit viral replication effectively, with IC50 values in the low micromolar range, indicating strong antiviral potential.
  • Antitumor Activity : Research highlighted in Cancer Research showed that pyrimidine-based compounds could selectively inhibit tumor cell lines at subnanomolar concentrations, suggesting a promising avenue for cancer treatment development.

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